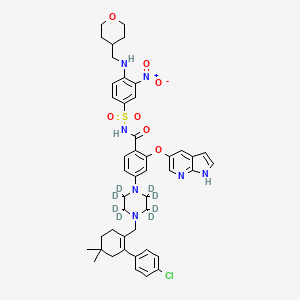

Venetoclax-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C45H50ClN7O7S |

|---|---|

Molecular Weight |

876.5 g/mol |

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)/i17D2,18D2,19D2,20D2 |

InChI Key |

LQBVNQSMGBZMKD-JYSKPPGCSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=C(CC(CC2)(C)C)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)([2H])[2H])[2H] |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C |

Origin of Product |

United States |

Foundational & Exploratory

Venetoclax-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Venetoclax-d8, a deuterated isotopologue of the potent B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, serving as a vital resource for professionals in drug discovery and development.

Introduction to this compound

This compound is a stable, deuterium-labeled form of Venetoclax (also known as ABT-199 or GDC-0199).[1][2] Venetoclax is a highly selective and orally bioavailable small-molecule inhibitor of the anti-apoptotic protein BCL-2.[1][2] The incorporation of eight deuterium atoms into the molecular structure of Venetoclax results in a heavier isotopologue, this compound. This modification makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, for the accurate determination of Venetoclax concentrations in biological matrices.[1]

Chemical Structure and Properties

The systematic IUPAC name for this compound is 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl-d8)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide. The deuterium atoms are located on the piperazine ring.

Chemical Structure of this compound:

Caption: The chemical structure of Venetoclax, with the eight deuterium atoms on the piperazine ring indicated for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₅H₄₂D₈ClN₇O₇S | [3] |

| Molecular Weight | 876.5 g/mol | [3] |

| CAS Number | 1257051-06-1 | [3] |

| Appearance | White to light yellow solid | [4] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

Venetoclax, and by extension this compound, functions as a potent and selective antagonist of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of the intrinsic apoptotic pathway and is often overexpressed in various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death.

By binding with high affinity to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, BAK, and BAX. This liberation of pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.

Caption: Signaling pathway of Venetoclax-induced apoptosis.

Experimental Protocols

Quantitative Analysis of Venetoclax using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of Venetoclax in human plasma.

Materials:

-

Venetoclax analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (ACN)

-

Formic acid

-

Ammonium formate

-

Water, HPLC grade

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Venetoclax in DMSO.

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Venetoclax stock solution with a mixture of ACN and water (1:1 v/v) to prepare working solutions for calibration standards.

-

Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from 1 to 2000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ACN containing the this compound internal standard (e.g., at 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Venetoclax 868.4 321.2 | this compound | 876.4 | 329.2 |

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Venetoclax to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Venetoclax in the unknown samples by interpolation from the calibration curve.

-

Caption: Experimental workflow for LC-MS/MS analysis.

In Vitro Apoptosis Assay

This protocol describes a method to assess Venetoclax-induced apoptosis in a cancer cell line overexpressing BCL-2 (e.g., a lymphoma cell line).

Materials:

-

BCL-2 overexpressing cancer cell line

-

Complete cell culture medium

-

Venetoclax

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture the BCL-2 overexpressing cancer cells in complete medium to ~70-80% confluency.

-

Seed the cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of Venetoclax (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for 24 hours.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI to each sample.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3).

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Plot the percentage of apoptotic cells (early + late) against the concentration of Venetoclax to determine the dose-response relationship.

-

Data Presentation

Mass Spectrometry Parameters

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Venetoclax | ESI+ | 868.4 | 321.2 | 35 |

| This compound | ESI+ | 876.4 | 329.2 | 35 |

Note: Collision energy may vary depending on the instrument used.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Venetoclax in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures high-quality pharmacokinetic and drug metabolism data. A thorough understanding of its properties and the mechanism of action of its parent compound, Venetoclax, is crucial for researchers in the field of oncology and drug development. The experimental protocols provided in this guide offer a solid foundation for the implementation of key assays in the laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ABT-199-d8 | Deuterated Compound | TargetMol [targetmol.com]

- 3. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Venetoclax D8 | 1257051-06-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Venetoclax

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Venetoclax, a potent B-cell lymphoma 2 (BCL-2) inhibitor. The introduction of deuterium can offer advantages in drug metabolism and pharmacokinetics, making deuterated analogs valuable tools in research and development. This document details the mechanism of action, a representative synthetic workflow, purification protocols, and relevant analytical data.

Mechanism of Action: BCL-2 Inhibition and Apoptosis Restoration

Venetoclax functions as a selective inhibitor of the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway.[1] In many hematologic malignancies, cancer cells overexpress anti-apoptotic proteins like BCL-2, which sequester pro-apoptotic proteins (e.g., BIM, BID, PUMA), preventing programmed cell death.[1][2] Venetoclax mimics the action of these pro-apoptotic proteins, binding with high affinity to the BH3-binding groove of BCL-2.[3][4] This action displaces the sequestered pro-apoptotic proteins, which are then free to activate the downstream effectors BAX and BAK.[3][4] Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately committing the cell to apoptosis.[1][4]

Caption: Venetoclax inhibits BCL-2, releasing pro-apoptotic proteins to trigger cell death.

Synthesis of Deuterated Venetoclax

The synthesis of deuterated Venetoclax involves incorporating deuterium atoms at specific molecular positions. This is typically achieved by using deuterated starting materials or reagents in a convergent synthetic route.[5][6] A robust, large-scale synthesis for the non-deuterated parent compound has been developed, achieving a high overall yield and purity, which serves as a benchmark for deuterated synthesis.[7] The workflow below outlines a representative process for producing and purifying deuterated Venetoclax.

Caption: General workflow for the synthesis and purification of deuterated Venetoclax.

2.1. Representative Experimental Protocol for Synthesis

While specific, proprietary synthetic routes may vary, a general synthesis can be adapted from published methods for Venetoclax and its impurities.[7][8] The following is a representative protocol for the final coupling step.

-

Preparation: In a clean, dry, nitrogen-purged reactor, dissolve the penultimate deuterated core acid intermediate (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM).

-

Activation: Add a coupling agent (e.g., HATU or EDC/HOBt) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling: Add the deuterated sulfonamide fragment (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated Venetoclax.

Table 1: Expected Synthesis Outcomes

| Parameter | Target Value | Source |

|---|---|---|

| Overall Yield | ~46% | [7] |

| Final Purity | >99% (by area) | [7] |

Note: Data is based on an optimized, large-scale synthesis of non-deuterated Venetoclax and serves as a target benchmark.

Purification of Deuterated Venetoclax

Purification is critical to remove unreacted starting materials, reagents, and side products. A multi-step approach involving flash chromatography followed by preparative HPLC or recrystallization is often employed.[9][10]

3.1. Experimental Protocol for Purification

Step A: Flash Chromatography (Initial Purification)

-

Column Preparation: Pack a silica gel column (e.g., Biotage® SNAP) and equilibrate with a non-polar solvent like dichloromethane (DCM).[9]

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elution: Elute the column using a gradient system, gradually increasing the polarity with a solvent such as methanol (MeOH) in DCM.[9]

-

Fraction Collection: Collect fractions corresponding to the UV-active peaks (detection at 220 nm).[9]

-

Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the desired product.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Step B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

For achieving high purity (>99%), preparative reverse-phase HPLC is a suitable method.[9] The conditions can be adapted from validated analytical methods.[11][12]

-

System Preparation: Equilibrate the preparative HPLC system with the mobile phase.

-

Sample Preparation: Dissolve the product from the flash chromatography step in a suitable solvent (e.g., DMSO or a mixture of mobile phase components).

-

Injection & Separation: Inject the sample onto the column and run the gradient elution as detailed in Table 2.

-

Fraction Collection: Collect the peak corresponding to deuterated Venetoclax based on retention time.

-

Solvent Removal: Remove the organic solvent (e.g., acetonitrile) via rotary evaporation and lyophilize the remaining aqueous solution to obtain the final pure product as a solid.

Table 2: Representative Preparative HPLC Parameters

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Phenomenex Luna® C18 (or equivalent, e.g., Zorbax SB-C18) | [9][13] |

| Mobile Phase A | 0.1% TFA in Water or 10 mM NH₄HCO₃ (pH 7.0) | [9][11] |

| Mobile Phase B | Acetonitrile (ACN) | [9][11] |

| Gradient | Optimized gradient from low to high % B (e.g., 10% to 100% B) | [9][11] |

| Flow Rate | Scaled appropriately for the column diameter (e.g., 20-50 mL/min) | [9][13] |

| Detection | UV at 220-230 nm | [9][10] |

| Column Temperature | 40-50 °C |[11][14] |

Analytical Characterization

The identity and purity of the final product must be confirmed using validated analytical methods. HPLC-MS/MS is a highly sensitive and specific technique for this purpose.[13] Deuterated Venetoclax (e.g., Venetoclax-d8) is frequently used as an internal standard for the bioanalytical quantification of the parent drug.[14][15]

Table 3: Mass Spectrometry Data for Venetoclax and Deuterated Analog

| Compound | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

|---|---|---|---|---|

| Venetoclax | Positive ESI (MRM) | 868.12 - 868.5 | 321.0 - 321.54 | [13][14][16] |

| This compound | Positive ESI (MRM) | 876.9 | 329.7 | [13][14] |

ESI: Electrospray Ionization; MRM: Multiple Reaction Monitoring

The developed analytical methods for Venetoclax demonstrate high sensitivity, with a lower limit of quantification typically in the low ng/mL or high pg/mL range, and show excellent linearity, precision, and accuracy.[13][16][17] These methods are directly applicable to the quality control of synthesized deuterated Venetoclax.

References

- 1. What is the mechanism of Venetoclax? [synapse.patsnap.com]

- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 3. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 5. WO2018009444A1 - Deuterated venetoclax - Google Patents [patents.google.com]

- 6. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]

- 7. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions [mdpi.com]

- 10. WO2017156398A1 - Solid state forms of venetoclax and processes for preparation of venetoclax - Google Patents [patents.google.com]

- 11. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI -Tandem Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 14. jyoungpharm.org [jyoungpharm.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Determination of Venetoclax Concentration in Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Venetoclax-d8: A Technical Guide to its Certificate of Analysis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key quality attributes of Venetoclax-d8, a deuterated internal standard crucial for the accurate quantification of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. This document outlines the typical data presented in a Certificate of Analysis (CoA) and delves into the experimental protocols for determining isotopic purity, a critical parameter for ensuring analytical accuracy.

This compound: Core Data and Specifications

This compound is a stable, isotopically labeled form of Venetoclax where eight hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical chromatographic behavior. These characteristics make it an ideal internal standard for bioanalytical studies.

Quantitative data and typical specifications for this compound are summarized in the table below.

| Parameter | Value | Source |

| CAS Number | 1257051-06-1 | [1][][][4][5][6][7] |

| Molecular Formula | C₄₅H₄₂D₈ClN₇O₇S | [1][][][4][5][8] |

| Molecular Weight | 876.50 g/mol | [][][5][6][7] |

| Appearance | White to yellow solid | [1][9] |

| Chemical Purity (by HPLC) | ≥95% - 98% | [][10][11] |

| Isotopic Enrichment (atom % D) | ≥98% | [][10][11] |

| Unlabeled Venetoclax CAS | 1257044-40-8 | [1] |

| Unlabeled Venetoclax M.W. | 868.49 g/mol | [12] |

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

The determination of isotopic purity is paramount for a deuterated internal standard to ensure it does not contribute significantly to the signal of the unlabeled analyte. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis.[13]

Objective: To determine the isotopic enrichment of this compound and quantify the relative abundance of its isotopologues.

Methodology: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Materials:

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO at a concentration of 1 mg/mL.[9]

-

Further dilute the stock solution with an appropriate mixture of acetonitrile and water to a final concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).

-

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent.[14][15]

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[14][15]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[14][15][16]

-

Gradient: Isocratic elution with 40:60 (v/v) of Mobile Phase A and Mobile Phase B.[14][15]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification of Venetoclax, but for isotopic purity, a full scan or Selected Ion Monitoring (SIM) of the parent ions is necessary.

-

Monitored m/z Transitions:

-

Full Scan Range (for isotopologue distribution): m/z 865-885 to observe the full cluster of isotopic peaks.

-

Key MS Parameters (example):

-

IonSpray Voltage: 5500 V

-

Temperature: 500 °C

-

Curtain Gas: 20 psi

-

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound peak.

-

Identify the peak corresponding to the fully deuterated molecule (M+8, m/z ~876.5) and other isotopologues (M+7, M+6, etc., down to the unlabeled M+0 at m/z ~868.5).

-

Calculate the area under the curve for each isotopologue peak.

-

The isotopic purity is calculated as the percentage of the M+8 peak area relative to the sum of all isotopologue peak areas.

-

Isotopic Enrichment = [Area(d8) / (Area(d0) + Area(d1) + ... + Area(d8))] x 100%

-

Visualizing the Workflow: Certificate of Analysis Generation

A Certificate of Analysis for a deuterated standard like this compound is the culmination of a rigorous quality control process. The following diagram illustrates the logical workflow from sample reception to the final CoA issuance.

Caption: Workflow for this compound Certificate of Analysis.

This guide provides a foundational understanding of the critical quality aspects of this compound. For specific applications, users should always refer to the batch-specific Certificate of Analysis provided by the supplier and may need to perform their own suitability assessments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. vivanls.com [vivanls.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. This compound | ABT-199-d8 | Deuterated Compound | TargetMol [targetmol.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Mechanism and Application of Deuterated Internal Standards in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of deuterated internal standards and their critical role in achieving accurate and reliable quantification in bioanalytical studies, particularly within the drug development pipeline. We will delve into the theoretical underpinnings, practical applications, potential challenges, and detailed experimental workflows, providing a comprehensive resource for professionals in the field.

The Core Principle: Mitigating Variability in Mass Spectrometry

Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis. However, the technique is susceptible to various sources of error that can compromise data integrity.[1] These include variability in sample preparation, injection volume, and, most significantly, matrix effects.[1][2] Matrix effects arise from co-eluting endogenous components in biological samples (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2]

An internal standard (IS) is a compound added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—before sample processing.[3] The fundamental principle is that the IS experiences the same analytical variations as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise results.[4]

Why Deuterated Internal Standards are the "Gold Standard"

The ideal internal standard is chemically and physically identical to the analyte.[3] This is where stable isotope-labeled (SIL) internal standards, and specifically deuterated internal standards, excel. In a deuterated IS, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H), a stable isotope of hydrogen.[5]

This subtle change offers a significant advantage: the deuterated IS is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[3] However, due to the mass difference between hydrogen (1 amu) and deuterium (2 amu), the deuterated IS can be distinguished from the analyte by the mass spectrometer.[5][6] This allows it to serve as a perfect proxy, correcting for variations throughout the analytical process.[3] Other stable isotopes like ¹³C and ¹⁵N can also be used and are sometimes preferred as they are less prone to certain isotope effects, though they are generally more expensive to synthesize.[7][8]

Potential Challenges and Considerations with Deuterated Standards

While highly effective, the use of deuterated internal standards is not without potential complications that researchers must be aware of:

-

Chromatographic Isotope Effect: The C-D bond is slightly stronger and shorter than the C-H bond.[9] This can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly in reversed-phase chromatography, where the deuterated compound may elute slightly earlier.[9][10][11] If this separation is significant, the analyte and the IS may not experience the same matrix effects at the same time, leading to a phenomenon known as "differential matrix effects" and compromising quantification.[12]

-

Deuterium-Hydrogen Exchange: If the deuterium atoms are placed on exchangeable positions in the molecule (e.g., on heteroatoms like oxygen or nitrogen), they can be replaced by hydrogen atoms from the solvent.[1][8] This can alter the mass of the internal standard and lead to inaccurate results. Therefore, careful selection of the labeling position is crucial during the synthesis of the deuterated standard.[8]

-

Interference from Unlabeled Analyte: The deuterated internal standard should have a sufficient mass increase to avoid interference from the natural isotopic abundance of the unlabeled analyte.[7] A mass increase of at least 3 Da is generally recommended.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of using deuterated internal standards on assay performance.

Table 1: Comparison of Assay Precision and Accuracy with Analog vs. Deuterated Internal Standard for Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | p-value (vs. 100%) | Levene's Test (Variance) |

| Analog IS | 96.8 | 8.6 | <0.0005 | - |

| Deuterated (SIL) IS | 100.3 | 7.6 | 0.5 | p=0.02 (Significantly lower) |

Source: Adapted from literature describing improved assay performance with a SIL internal standard.[10]

Table 2: Impact of Internal Standard on Quantitative Accuracy in Different Matrices

| Analyte | Matrix | Internal Standard | Accuracy (%) | RSD (%) |

| Imidacloprid | Matrix A | None | ~40-100+ | >50 |

| Imidacloprid | Matrix B | None | ~40-100+ | >50 |

| Imidacloprid | Matrix A | Deuterated Analog | 75-125 | <20 |

| Imidacloprid | Matrix B | Deuterated Analog | 75-125 | <20 |

Source: Summarized from a study on pesticide analysis in complex matrices, demonstrating the mitigation of matrix effects.[14]

Table 3: Observed Differences in Extraction Recovery and Retention Time

| Analyte | Deuterated Internal Standard | Parameter | Observed Difference | Reference |

| Haloperidol | Deuterated Haloperidol | Extraction Recovery | 35% | [15] |

| Carvedilol | Deuterated Carvedilol | Analyte/IS Ratio | Varied between plasma lots | [15] |

| Various | Deuterated Analogs | Retention Time | Slight shifts observed | [10] |

Experimental Protocols

General Bioanalytical Workflow using a Deuterated Internal Standard

This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma using LC-MS/MS with a deuterated internal standard.

Caption: A typical bioanalytical workflow for drug quantification.

Detailed Protocol for Protein Precipitation of Plasma Samples

This protocol provides a more detailed procedure for the protein precipitation step mentioned in the general workflow.

Materials:

-

Plasma samples (calibrators, QCs, unknowns)

-

Deuterated internal standard stock solution

-

Precipitation solvent (e.g., acetonitrile containing 0.1% formic acid)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge capable of reaching at least 14,000 x g

Procedure:

-

Sample Aliquoting: Pipette 100 µL of each plasma sample (calibrator, QC, or unknown) into a labeled microcentrifuge tube.

-

Internal Standard Addition: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard stock solution to each tube.[14] The concentration of the IS should be consistent across all samples.

-

Protein Precipitation: Add a larger volume of cold precipitation solvent (e.g., 300-400 µL of acetonitrile) to each tube.[16] A solvent-to-sample ratio of 3:1 or 4:1 is common.[16]

-

Mixing: Vortex each tube vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[17]

-

Supernatant Transfer: Carefully aspirate the supernatant (the clear liquid layer) and transfer it to a clean, labeled tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.

-

Further Processing (Optional): The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte.

Bioanalytical Method Validation Workflow

The use of a deuterated internal standard is a key component of a robust bioanalytical method, which must be validated according to regulatory guidelines (e.g., FDA).[18][19] The following diagram illustrates the key parameters assessed during method validation.

References

- 1. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graphviz [graphviz.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. dot | Graphviz [graphviz.org]

- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. fda.gov [fda.gov]

- 14. lcms.cz [lcms.cz]

- 15. waters.com [waters.com]

- 16. agilent.com [agilent.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]

Venetoclax-d8: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Venetoclax-d8, the deuterated analog of the potent B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax. This document outlines its core physicochemical properties, mechanism of action, and relevant experimental protocols for in vitro studies.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 1257051-06-1 | [1][2][3][] |

| Molecular Formula | C45H42D8ClN7O7S | [1][2][3] |

| Molecular Weight | 876.49 g/mol | [1][5] |

| Synonyms | ABT-199-d8, GDC-0199-d8, RG7601-d8 | [1] |

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[6] In many hematologic malignancies, the overexpression of Bcl-2 allows cancer cells to evade programmed cell death (apoptosis).[6][7] Venetoclax functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2.[8][9] This action displaces pro-apoptotic proteins, such as BIM, that are normally sequestered by Bcl-2.[6][9] The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane.[6][10] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and inducing apoptosis.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vivanls.com [vivanls.com]

- 3. Venetoclax D8 | 1257051-06-1 [chemicalbook.com]

- 5. This compound | ABT-199-d8 | Deuterated Compound | TargetMol [targetmol.com]

- 6. What is the mechanism of Venetoclax? [synapse.patsnap.com]

- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Solubility Profile of Venetoclax-d8 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Venetoclax-d8, a deuterated analog of the B-cell lymphoma-2 (Bcl-2) inhibitor Venetoclax, in various organic solvents. Understanding the solubility characteristics of this compound is critical for its use as an internal standard in pharmacokinetic and bioanalytical studies, as well as for the development of formulations. This document compiles available quantitative data, outlines relevant experimental methodologies, and presents a visual workflow for solubility assessment.

Core Data Presentation: Quantitative Solubility

The solubility of this compound and its non-deuterated counterpart, Venetoclax, has been reported in several organic solvents. Dimethyl sulfoxide (DMSO) is consistently cited as a solvent in which both compounds exhibit high solubility. The available quantitative data is summarized in the tables below for easy comparison.

Table 1: Quantitative Solubility of this compound

| Organic Solvent | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl sulfoxide (DMSO) | 125 mg/mL[] | 142.60 | - |

| Dimethyl sulfoxide (DMSO) | 80 mg/mL[2] | 91.27 | Sonication is recommended.[2] |

Table 2: Quantitative Solubility of Venetoclax (Non-deuterated)

| Organic Solvent / Mixture | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl sulfoxide (DMSO) | 257.5 mg/mL[3] | 296.51 | Sonication is recommended.[3] |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL[4] | 115.14 | Solubility determined at 25°C.[4] |

| 20% DMSO / 80% Acetonitrile | ≥ 5 mg/mL[5] | ≥ 5.76 | Venetoclax successfully dissolved.[5] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 10 mg/mL[3] | 11.51 | Suspension for in vivo oral administration.[3] |

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not extensively published. However, a general methodology for assessing solubility can be described. Furthermore, the preparation of samples and standards for bioanalytical methods provides insight into solvent systems capable of dissolving this compound.

General Solubility Assessment Protocol

A common method for determining the equilibrium solubility of a compound in a given solvent is the shake-flask method.

-

Sample Preparation: An excess amount of this compound powder is added to a known volume of the organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

Sample Preparation for Bioanalytical Methods

In numerous studies, this compound is utilized as an internal standard for the quantification of Venetoclax in biological matrices like human plasma.[7][8][9][10][11] The sample preparation procedures in these methods, while not designed to measure maximum solubility, confirm the utility of certain organic solvents for dissolving this compound. A typical protocol involves protein precipitation.[7][8][10][11]

-

Standard Stock Solution: A stock solution of this compound is typically prepared in DMSO.

-

Working Solutions: The stock solution is further diluted, often with a mixture of organic solvents and water, to prepare working solutions for spiking into calibration standards and quality control samples.

-

Protein Precipitation: A common technique for extracting Venetoclax and this compound from plasma involves the addition of a precipitant, such as acetonitrile, which may contain a small percentage of DMSO (e.g., 10%).[8][10][11] This step lyses the cells and precipitates proteins, while the analytes remain in the supernatant.

-

Analysis: The supernatant is then separated and analyzed by LC-MS/MS.[7][8][10][11]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical solubility experiment and the signaling context of Venetoclax.

Caption: General experimental workflow for determining the solubility of a compound.

Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.

References

- 2. This compound | ABT-199-d8 | Deuterated Compound | TargetMol [targetmol.com]

- 3. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

The Strategic Role of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide explores the pivotal role of deuterium labeling in contemporary pharmacokinetic (PK) studies. By strategically replacing hydrogen atoms with their stable isotope, deuterium, researchers can significantly alter the metabolic fate of drug candidates, leading to improved pharmacokinetic profiles and enhanced therapeutic potential. This document provides a comprehensive overview of the core principles, practical applications, and detailed methodologies associated with this powerful technique.

Core Principles: The Deuterium Kinetic Isotope Effect

The fundamental principle underpinning the utility of deuterium labeling in pharmacokinetics is the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic process.[1][2]

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds.[3][4] By selectively replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced.[1][3] This slowdown in metabolism can have profound effects on the drug's pharmacokinetic properties.

Impact on Pharmacokinetic Parameters

The primary consequence of slowed metabolism due to deuterium labeling is an alteration of key pharmacokinetic parameters:

-

Increased Half-Life (t½) and Exposure (AUC): A reduced rate of metabolism leads to a slower elimination of the drug from the body, resulting in a longer half-life and greater overall drug exposure, as measured by the area under the concentration-time curve (AUC).[5][6]

-

Reduced Clearance (CL): Systemic clearance of the drug is often decreased as the metabolic clearance, a major component of total clearance, is reduced.[7]

-

Improved Bioavailability: For orally administered drugs that undergo significant first-pass metabolism, deuterium labeling can decrease the extent of this presystemic elimination, thereby increasing bioavailability.

-

Reduced Formation of Metabolites: Deuteration can lower the formation of specific metabolites, which can be advantageous if a metabolite is associated with toxicity or off-target effects.[5][8]

-

Potential for Lower and Less Frequent Dosing: An extended half-life and increased exposure can translate into more convenient dosing regimens for patients, potentially improving adherence.[6]

Strategic Applications in Drug Development

Deuterium labeling is not merely a tool for academic study but a strategic approach employed in modern drug discovery and development to:

-

Enhance Metabolic Stability: The most common application is to improve the stability of a drug candidate that is too rapidly metabolized, thus rescuing a promising compound from being discarded due to poor pharmacokinetic properties.[6]

-

Minimize Metabolic Switching: In some cases, blocking one metabolic pathway can lead to "metabolic switching," where the drug is metabolized through an alternative pathway.[8] Careful placement of deuterium can help to direct metabolism in a more favorable way.

-

Reduce Inter-individual Variability: By slowing down metabolism mediated by polymorphic enzymes (e.g., CYP2D6), deuterium labeling can potentially reduce the variability in drug exposure observed among different patients.

-

Develop "Biobetter" Therapeutics: A successful strategy has been the "deuterium switch," where an existing approved drug is deuterated to create a new chemical entity with an improved pharmacokinetic profile.[8][9] A prime example is the FDA-approved drug Deutetrabenazine, a deuterated version of tetrabenazine.[9][10]

Data Presentation: Comparative Pharmacokinetics of Deuterated vs. Non-deuterated Compounds

The following table summarizes quantitative data from published studies, illustrating the impact of deuterium labeling on key pharmacokinetic parameters.

| Drug (Non-deuterated) | Deuterated Analog | Species | Key Pharmacokinetic Parameter | Non-deuterated Value | Deuterated Value | Fold Change | Reference |

| Tetrabenazine | Deutetrabenazine (d6-tetrabenazine) | Human | Active Metabolite (α-HTBZ) Half-life | ~2-5 hours | ~9-11 hours | ~2-4x increase | [10][] |

| Tetrabenazine | Deutetrabenazine (d6-tetrabenazine) | Human | Active Metabolite (β-HTBZ) Half-life | ~2-5 hours | ~9-11 hours | ~2-4x increase | [10][] |

| Methadone | d9-methadone | Mouse | AUC (0-8h) | (Normalized) | (Normalized) | 5.7x increase | [12] |

| Methadone | d9-methadone | Mouse | Cmax | (Normalized) | (Normalized) | 4.4x increase | [12] |

| Methadone | d9-methadone | Mouse | Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2x decrease | [12] |

| Sorafenib | Donafenib (Sorafenib-d3) | Human | Efficacy & Safety | (Clinical Trial Data) | Superior to Sorafenib | - | [] |

| Ruxolitinib | Deuruxolitinib (d8-Ruxolitinib) | Human | Clinical Development | (Phase 3) | Potential for improved profile | - | [10][] |

Note: The data presented are for illustrative purposes and are derived from various studies. Direct comparison between different studies should be made with caution due to potential differences in study design and methodology.

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a deuterated compound and its non-deuterated counterpart.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching the reaction

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the test compound (at a final concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the in vivo pharmacokinetic profiles of a deuterated compound and its non-deuterated counterpart following intravenous or oral administration.

Materials:

-

Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle

-

Rodents (e.g., Sprague-Dawley rats or CD-1 mice)

-

Dosing syringes and needles

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Centrifuge

-

Freezer for plasma storage (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization and Dosing: Acclimatize the animals to the laboratory conditions. Administer the deuterated and non-deuterated compounds to separate groups of animals via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.

-

Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein or cardiac puncture for terminal samples).

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Analyze the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

-

Statistical Analysis: Compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups using appropriate statistical tests.

Mandatory Visualizations

Caption: A typical experimental workflow for evaluating a deuterated drug candidate.

Caption: The impact of the kinetic isotope effect on drug metabolism.

Conclusion

Deuterium labeling has evolved from a niche technique to a mainstream strategy in drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, leading to safer and more effective medicines. A thorough understanding of the principles of deuterium labeling, coupled with robust in vitro and in vivo experimental evaluation, is essential for successfully applying this powerful tool to the development of next-generation therapeutics. The FDA's approval of deuterated drugs like Deutetrabenazine and Deucravacitinib underscores the clinical and commercial viability of this approach, paving the way for further innovation in the field.[8][9][13]

References

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.uniupo.it [research.uniupo.it]

- 10. pubs.acs.org [pubs.acs.org]

- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to Stable Isotope Labeling in Mass Spectrometry for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of stable isotope labeling in conjunction with mass spectrometry. It provides a comprehensive overview of key techniques, detailed experimental protocols, and data interpretation strategies, with a particular focus on applications in drug discovery and development.

Core Principles of Stable Isotope Labeling in Mass Spectrometry

Stable isotope labeling is a powerful technique used to introduce a mass difference into molecules for their detection and quantification by mass spectrometry (MS).[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of biological experiments.[3] The fundamental principle lies in replacing atoms of a given element with their heavier, non-radioactive counterparts (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D).[2]

Because stable isotopes have nearly identical chemical properties to their lighter counterparts, they are incorporated into molecules and processed by biological systems in the same manner.[3] This allows for the creation of "heavy" and "light" versions of proteins, peptides, or metabolites that are chemically identical but distinguishable by their mass-to-charge (m/z) ratio in a mass spectrometer. By comparing the signal intensities of the heavy and light forms, researchers can accurately determine the relative or absolute abundance of these molecules across different samples.[1]

This methodology is broadly categorized into metabolic labeling, where isotopes are incorporated in vivo or in situ, and chemical labeling, where isotopes are introduced in vitro through chemical reactions.

Key Techniques and Experimental Protocols

Two of the most prominent stable isotope labeling techniques in quantitative proteomics are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids.[1][2] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[1] By comparing the proteome of cells grown in "heavy" media to control cells grown in "light" media (containing the natural, lighter amino acids), relative protein abundance can be accurately quantified.[1]

-

Cell Culture and Labeling:

-

Two populations of cells are cultured. One is grown in standard "light" medium, while the other is grown in "heavy" SILAC medium, which is identical except for the substitution of one or more essential amino acids with their heavy isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[4]

-

Cells are passaged for at least five to six doublings to ensure complete incorporation of the heavy amino acids into the proteome.[5]

-

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

-

Cell Lysis and Protein Extraction: Cells from both populations are harvested and lysed.

-

Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell lysates are mixed in a 1:1 ratio.[6] This early-stage mixing minimizes downstream experimental variability.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[4][7]

-

Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of the protein in the two samples.[1]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides in vitro.[1][8] The tags are designed to have the same total mass, so peptides labeled with different tags are indistinguishable in the initial MS scan (MS1). However, upon fragmentation in the MS/MS scan, the tags release reporter ions of different masses, and the relative intensities of these reporter ions are used for quantification.[1][8] This allows for the multiplexing of up to eight samples in a single experiment.[8]

-

Protein Extraction and Digestion: Protein is extracted from each sample (up to 8) and digested into peptides, typically with trypsin.

-

iTRAQ Labeling: Each peptide digest is individually labeled with a different iTRAQ reagent.[5]

-

Sample Pooling: The labeled peptide samples are then combined into a single mixture.[5]

-

Fractionation: The pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: The fractions are then analyzed by LC-MS/MS.[5][9]

-

Data Analysis: In the MS/MS spectra, the fragmentation of the iTRAQ tag generates reporter ions with unique masses. The relative abundance of a peptide across the different samples is determined by comparing the intensities of these reporter ions.[1]

Quantitative Data Presentation

The following tables present synthesized quantitative data from representative studies to illustrate the type of information that can be obtained using stable isotope labeling techniques.

SILAC Analysis of EGFR Signaling Pathway

This table shows hypothetical but representative data for changes in phosphorylation of key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon treatment with an EGFR inhibitor, as might be determined by a SILAC experiment.

| Protein | Phosphorylation Site | Fold Change (Inhibitor/Control) | p-value |

| EGFR | pY1068 | 0.15 | < 0.001 |

| EGFR | pY1148 | 0.21 | < 0.001 |

| SHC1 | pY317 | 0.35 | < 0.01 |

| GAB1 | pY627 | 0.42 | < 0.01 |

| ERK1/2 | pT202/pY204 | 0.55 | < 0.05 |

| AKT | pS473 | 0.95 | > 0.05 |

Data synthesized from principles described in cited literature.[10][11][12][13]

iTRAQ Analysis of Drug Response in Cancer Cells

This table illustrates hypothetical quantitative proteomic data from an iTRAQ experiment comparing protein expression in drug-sensitive versus drug-resistant cancer cell lines.

| Protein | Accession | Ratio (Resistant/Sensitive) | p-value | Biological Process |

| ABCB1 | P08183 | 4.2 | < 0.001 | Drug Efflux |

| GSTP1 | P09211 | 2.8 | < 0.01 | Detoxification |

| BCL2 | P10415 | 3.5 | < 0.01 | Anti-apoptosis |

| BAX | Q07812 | 0.6 | < 0.05 | Pro-apoptosis |

| EGFR | P00533 | 1.1 | > 0.05 | Growth Factor Receptor |

Data synthesized from principles described in cited literature.[14][15]

Stable Isotope Dilution Analysis of Drug Metabolism

This table presents example pharmacokinetic data for a hypothetical drug and its metabolite, as determined by stable isotope dilution mass spectrometry. A known amount of the stable isotope-labeled drug is used as an internal standard for absolute quantification.

| Time (hours) | Drug Concentration (ng/mL) | Metabolite Concentration (ng/mL) |

| 0.5 | 850.2 | 50.1 |

| 1 | 1250.6 | 120.3 |

| 2 | 980.4 | 250.7 |

| 4 | 450.1 | 380.9 |

| 8 | 150.7 | 210.5 |

| 24 | 10.3 | 30.2 |

Data synthesized from principles described in cited literature.[16][17][18][19][20]

Applications in Drug Discovery and Development

Stable isotope labeling with mass spectrometry has become an indispensable tool throughout the drug discovery and development pipeline.

Target Identification and Validation

Quantitative proteomics approaches like SILAC and iTRAQ are used to identify and validate drug targets by comparing the proteomes of healthy versus diseased states, or drug-treated versus untreated cells. These techniques can elucidate changes in protein expression and post-translational modifications within key signaling pathways.[10]

Elucidating Signaling Pathways

By quantifying changes in protein phosphorylation and protein-protein interactions, researchers can map the signaling pathways affected by a drug candidate. This provides crucial information about the drug's mechanism of action and potential off-target effects. The PI3K/Akt/mTOR pathway, which is central to cell growth and survival and often dysregulated in cancer, is a common subject of such investigations.[21][22][23][24]

ADME and Pharmacokinetic Studies

Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies.[16][17] By using a stable isotope-labeled version of the drug as an internal standard, highly accurate and precise measurements of the drug and its metabolites can be made in complex biological matrices like plasma and urine.[18][19] This is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16]

Conclusion

Stable isotope labeling coupled with mass spectrometry provides a robust and versatile platform for quantitative analysis in biological research and drug development. From elucidating the fundamental mechanisms of drug action to providing precise pharmacokinetic data, these techniques are integral to modern pharmaceutical science. The continued development of labeling strategies, mass spectrometry instrumentation, and data analysis software will further enhance the power and utility of these approaches in bringing new and effective therapies to patients.

References

- 1. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 8. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) < Proteomics [medicine.yale.edu]

- 9. researchgate.net [researchgate.net]

- 10. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. iTRAQ and PRM-Based Proteomic Analysis Provides New Insights into Mechanisms of Response to Triple Therapy in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 16. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]

- 20. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

- 23. A Pan-Cancer Proteogenomic Atlas of PI3K/AKT/mTOR Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Note: Quantification of Venetoclax in Human Plasma Using a Validated LC-MS/MS Method

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of venetoclax in human plasma. Venetoclax, a B-cell lymphoma 2 (Bcl-2) inhibitor, is a critical therapeutic agent in the treatment of various hematological malignancies. The method described herein utilizes venetoclax-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.

Introduction

Venetoclax is an oral, selective inhibitor of the anti-apoptotic protein Bcl-2, which is overexpressed in many hematologic cancers. By binding to Bcl-2, venetoclax restores the normal apoptotic process in cancer cells. Given the inter-individual variability in drug exposure, therapeutic drug monitoring of venetoclax is crucial to optimize treatment efficacy and minimize toxicity. This application note presents a validated LC-MS/MS method for the reliable determination of venetoclax concentrations in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

Venetoclax and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Agilent)

-

Analytical column: C18, such as Hypersil GOLD (2.1 mm × 150 mm, 5 μm) or ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm).[1][2]

Stock and Working Solutions

Stock solutions of venetoclax and this compound (1 mg/mL) were prepared in acetonitrile.[1] Working solutions were prepared by further dilution of the stock solutions with an appropriate solvent, such as a mixture of acetonitrile and water or acetonitrile with 10% DMSO.[1]

Sample Preparation

A protein precipitation method was employed for the extraction of venetoclax and the internal standard from human plasma.[1][2]

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 2 µg/mL this compound).[1]

-

Add 400 µL of acetonitrile (potentially containing 10% DMSO) to precipitate the plasma proteins.[1]

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 14,500 rpm for 5 minutes at 4°C.[1]

-

Transfer 200 µL of the supernatant to an HPLC vial for analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Hypersil GOLD column (2.1 mm × 150 mm, 5 μm) or equivalent.[1]

-

Mobile Phase: A mixture of acetonitrile and an aqueous solution, such as 2 mM ammonium acetate with 0.4% formic acid.[1] The composition can vary, for instance, a ratio of 30:70 (v/v) acetonitrile to aqueous phase.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Injection Volume: 5 µL.[1]

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Results and Discussion

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, precision, accuracy, recovery, and stability.

Linearity: The calibration curve was linear over a concentration range of 10 to 2000 ng/mL for venetoclax in human plasma.[1][3] Other studies have reported linear ranges of 20.0 to 5000 ng/mL.[2][5]

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations. The coefficients of variation (CV) for precision were typically below 15%, and the accuracy was within ±15% of the nominal values, which is in accordance with regulatory standards.[2]

Recovery: The extraction recovery of venetoclax from human plasma was consistent and high, often approaching 100%.[2]

Quantitative Data Summary

| Parameter | Result | Reference |

| Analyte | Venetoclax | - |

| Internal Standard | This compound | [1][2] |

| Matrix | Human Plasma | - |

| Linearity Range | 10 - 2000 ng/mL | [1][3] |

| 20 - 5000 ng/mL | [2][5] | |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1] |

| Intra-day Precision (%CV) | < 13.6% | [2] |

| Inter-day Precision (%CV) | < 13.6% | [2] |

| Intra-day Accuracy (%) | within ±11.9% | [2] |

| Inter-day Accuracy (%) | within ±11.9% | [2] |

| Extraction Recovery | ~100% | [2] |

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of venetoclax in human plasma.

LC-MS/MS System Configuration

Caption: Logical relationship of the key components of the LC-MS/MS system.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of venetoclax in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results. The simple protein precipitation sample preparation procedure allows for a high-throughput workflow. This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies, contributing to the safe and effective use of venetoclax in clinical practice.

References

Application of Venetoclax-d8 in Preclinical Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Venetoclax-d8 in preclinical pharmacokinetic (PK) studies of Venetoclax. This compound, a stable isotope-labeled version of Venetoclax, serves as an ideal internal standard (IS) for quantitative bioanalysis, ensuring accuracy and precision in determining drug concentrations in biological matrices.

Introduction to Venetoclax and the Role of this compound

Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, a class of drugs that promotes apoptosis in cancer cells.[1][2] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical in preclinical development to predict its safety and efficacy in humans.

Quantitative analysis of Venetoclax in biological samples, typically plasma, is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for such assays. This compound has the same physicochemical properties as Venetoclax, ensuring it behaves similarly during sample extraction and ionization, but its increased mass allows it to be distinguished by the mass spectrometer. This corrects for variability in sample preparation and matrix effects, leading to highly reliable data.

Bioanalytical Method for Venetoclax Quantification using LC-MS/MS

A robust and sensitive LC-MS/MS method is fundamental for accurate pharmacokinetic analysis. This compound is consistently utilized as the internal standard in these methods.[3][4][5][6]

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Venetoclax and this compound from plasma is protein precipitation.

Protocol:

-

Thaw plasma samples at room temperature.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a precipitation solution. This solution typically consists of acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of Venetoclax and its internal standard, this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., Hypersil GOLD, ACQUITY UPLC HSS T3) |

| Mobile Phase A | Aqueous buffer (e.g., 2 mM Ammonium Acetate or 10 mM Ammonium Formate with 0.1-0.4% Formic Acid) |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) |

| Gradient/Isocratic | Both gradient and isocratic methods have been reported. A common isocratic ratio is 40:60 (A:B). |

| Flow Rate | 0.4 - 0.7 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Venetoclax | This compound (IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 868.1 to 869.5 | 876.1 to 877.4 |

| Product Ion (m/z) | 636.1 to 553.2 | 644.1 to 553.2 |

| MRM Transition | 868.1 → 636.1 or 869.53 → 553.21 | 876.1 → 644.1 or 877.14 → 553.23 |

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed.[3][4][6]

Bioanalytical Workflow Diagram

Caption: Bioanalytical workflow for Venetoclax quantification.

Preclinical Pharmacokinetic Study Protocol